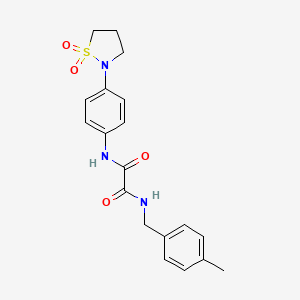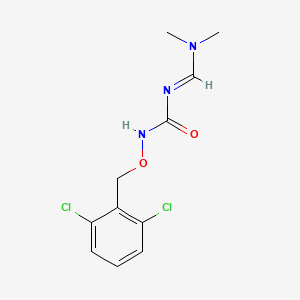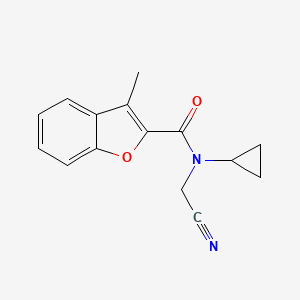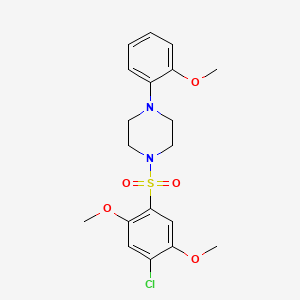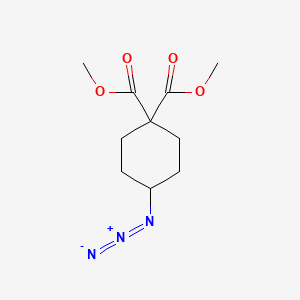
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C10H15N3O4. It is a derivative of cyclohexane, featuring two ester groups and an azido group attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate can be synthesized through a multi-step process. One common method involves the azidation of dimethyl 4-bromocyclohexane-1,1-dicarboxylate. The reaction typically proceeds as follows:
Starting Material: Dimethyl 4-bromocyclohexane-1,1-dicarboxylate.
Reagent: Sodium azide (NaN3).
Solvent: Dimethylformamide (DMF).
Conditions: The reaction mixture is heated to around 80-100°C for several hours.
The azidation reaction replaces the bromine atom with an azido group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Reduction: Dimethyl 4-aminocyclohexane-1,1-dicarboxylate.
Substitution: Various substituted cyclohexane derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing compounds and heterocycles.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes to label biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 4-azidocyclohexane-1,1-dicarboxylate depends on the specific reaction it undergoes. For example:
Reduction: The azido group is reduced to an amine group through the transfer of hydrogen atoms.
Cycloaddition: The azido group participates in a 1,3-dipolar cycloaddition with an alkyne, forming a triazole ring.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,4-cyclohexane dicarboxylate: Lacks the azido group and has different reactivity.
Dimethyl 4-bromocyclohexane-1,1-dicarboxylate: Precursor to the azido compound, featuring a bromine atom instead of an azido group.
Uniqueness
Dimethyl 4-azidocyclohexane-1,1-dicarboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations not possible with its analogs.
Properties
IUPAC Name |
dimethyl 4-azidocyclohexane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-16-8(14)10(9(15)17-2)5-3-7(4-6-10)12-13-11/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOUETVRQQNLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(CC1)N=[N+]=[N-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2452860.png)
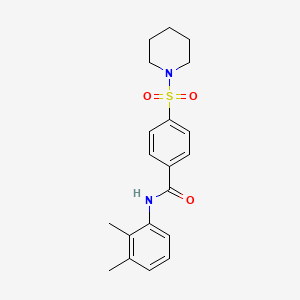

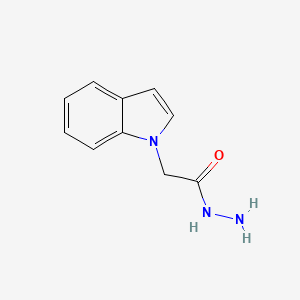

![2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2452867.png)

![methyl 4-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate](/img/structure/B2452871.png)
